molecular formula C8H10ClN5O2 B8325316 1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

Cat. No.: B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine is a useful research compound. Its molecular formula is C8H10ClN5O2 and its molecular weight is 243.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-3-methyl-2-nitroguanidine

InChI

InChI=1S/C8H10ClN5O2/c1-10-8(13-14(15)16)12-5-6-2-3-7(9)11-4-6/h2-4H,5H2,1H3,(H2,10,12,13)

InChI Key

SWHRDLPFZQFSLS-UHFFFAOYSA-N

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of O-methyl-N-(6-chloro-3-pyridylmethyl)-N'-nitroisourea (970 mg, 3.96 mmol) and water (30 ml) was added 40% aqueous solution of methylamine (0.7 ml, 7.92 mmol, 2.0 equivalents) at room temperature with stirring. After 1.5 hours of stirring at room temperature, the resulting crystals were collected. The crystals were washed with water and methanol, and dried. As a result, 860 mg (89.1% yield) of 1-(6-chloro-3-pyridylmethyl)-3-methyl-2-nitroguanidine.
Name
O-methyl-N-(6-chloro-3-pyridylmethyl)-N'-nitroisourea
Quantity
970 mg
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
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[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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Quantity
0.7 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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COC(=N[N+](=O)[O-])NCc1ccc(Cl)nc1
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

1.3 g of sodium chloride and 4.65 g of water were mixed, and the resulting mixture was cooled to −10 degree centigrade. N,O-dimethyl-N′-nitroisourea (4.5 g, 0.03 mole) was introduced into the above solution, and 0.58 g (4.64 mmole) of 32% NaOH was further added to the suspension and stirred. Thereafter, [(2-chloro-5-pyridyl)methyl]amine (4.93 g, 0.03 mole) was introduced dropwise to the suspension. Sodium chloride was dissolved in water with 78% of the saturated solubility at a water temperature of −10 degree centigrade. The solution was stirred at −10 degree centigrade for 4 hours and then heated to 20 degree centigrade, and further stirred for 6 hours. Then, 35% hydrochloric acid (0.7 g, 6.71 mmole) was added to the suspension so that the pH became not more than 4. The resulting solution was extracted with ethyl acetate and concentrated under a reduced pressure, and then recrystallized. Thus, 6.5 g of a 1-[(2-chloro-5-pyridyl)methyl]-3-methyl-2-nitroguanidine was obtained. The isolated yield at this time was 81%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.65 g
Type
solvent
Reaction Step One
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4.5 g
Type
reactant
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Quantity
0.58 g
Type
reactant
Reaction Step Two
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4.93 g
Type
reactant
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0 (± 1) mol
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reactant
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solvent
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0 (± 1) mol
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solvent
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0.7 g
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 4.0 g of 5-(2-chloropyrid-5-ylmethyl)-3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 20 ml of concentrated hydrochloric acid is stirred for 2 hours at 80° C. The reaction mixture is cooled to 5° C., adjusted to a pH of about 5 with concentrated caustic soda solution and filtered. The filtering residue is mixed with diethyl ether/ethyl acetate 1:1 and filtered again. The title compound is thus obtained.
Name
5-(2-chloropyrid-5-ylmethyl)-3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 1.5 g of 1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane, 0.5 g of solid sodium hydrogen carbonate, 20 ml of methanol and 10 ml of water is stirred for 24 hours at 50° C. The reaction mixture is concentrated by evaporation and the residue purified on silica gel with dichloromethane/methanol 95:5 as the eluant. This yields the title compound with a melting point of 149-151° C. (compound 2.2).
Name
1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
reactant
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Quantity
10 mL
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solvent
Reaction Step One

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